molecular formula C31H29F5N2O6 B557312 Fmoc-Orn(Boc)-OPfp CAS No. 123180-69-8

Fmoc-Orn(Boc)-OPfp

Cat. No.: B557312
CAS No.: 123180-69-8
M. Wt: 620.6 g/mol
InChI Key: MILLMXCUHPJKIF-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Orn(Boc)-OPfp, also known as N-(9-Fluorenylmethoxycarbonyl)-N-(tert-butoxycarbonyl)-L-ornithine pentafluorophenyl ester, is a derivative of the amino acid ornithine. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The presence of the fluorenylmethoxycarbonyl (Fmoc) group provides protection to the amino group, while the tert-butoxycarbonyl (Boc) group protects the side chain of ornithine. The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating the coupling reactions in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Boc)-OPfp involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Orn(Boc)-OPfp undergoes several types of reactions, including:

    Substitution Reactions: The pentafluorophenyl ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

    Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions to expose the amino and side chain groups of ornithine.

Common Reagents and Conditions:

Major Products Formed:

    Peptides: The primary products formed from the reactions involving this compound are peptides with specific sequences, depending on the nucleophiles used in the substitution reactions.

Scientific Research Applications

Chemistry: Fmoc-Orn(Boc)-OPfp is extensively used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptide chains.

Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine: Peptides synthesized using this compound have applications in drug development, particularly in the design of peptide-based therapeutics and vaccines.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents .

Mechanism of Action

The mechanism of action of Fmoc-Orn(Boc)-OPfp involves the formation of peptide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is a good leaving group, facilitating the attack by nucleophiles such as amines. The Fmoc and Boc groups protect the amino and side chain groups during the synthesis, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the protecting groups are removed to yield the final peptide product .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the pentafluorophenyl ester group, which enhances its reactivity in peptide coupling reactions. This makes it particularly useful in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29F5N2O6/c1-31(2,3)44-29(40)37-14-8-13-21(28(39)43-27-25(35)23(33)22(32)24(34)26(27)36)38-30(41)42-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,37,40)(H,38,41)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILLMXCUHPJKIF-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29F5N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569646
Record name Pentafluorophenyl N~5~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123180-69-8
Record name Pentafluorophenyl N~5~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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